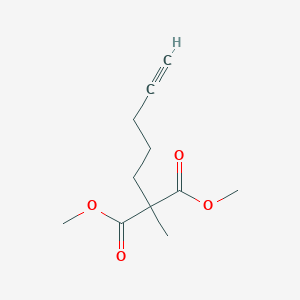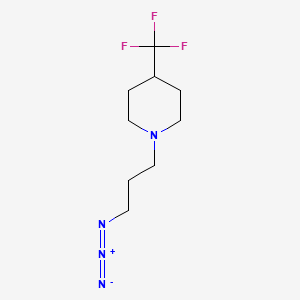
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "FU-3" and belongs to the class of urea derivatives. FU-3 has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are the focus of
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is utilized in the synthesis of various novel derivatives. For instance, Abdelrazek et al. (2010) reported the synthesis of new pyridine and naphthyridine derivatives using similar compounds. They explored dimerization reactions and the coupling with arene diazonium salts, leading to the formation of diverse pyrazolo and pyrimido derivatives (Abdelrazek, F. M., Kassab, N., Metwally, N., & Sobhy, N. A., 2010).
Lossen Rearrangement Applications
The compound has applications in Lossen rearrangement, as demonstrated by Thalluri et al. (2014), who showcased its use in synthesizing ureas. They achieved good yields without racemization under mild conditions, indicating its utility in organic synthesis (Thalluri, K., Manne, S., Dev, D., & Mandal, B., 2014).
Anti-Acetylcholinesterase Activity
Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which showed significant antiacetylcholinesterase activity. This is relevant to diseases like Alzheimer's, where acetylcholinesterase inhibitors are of interest (Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., & Briley, M., 1995).
Polymer Solar Cells Application
In 2018, Wang et al. used urea-doped ZnO films, which could be related to similar urea derivatives, in polymer solar cells. They achieved a power conversion efficiency of 9.15%, suggesting potential applications in solar energy technology (Wang, Z., Wang, Z., Zhang, R., Guo, K., Wu, Y., Wang, H., Hao, Y., & Chen, G., 2018).
Synthesis of Fluorine-Containing Compounds
Ramarao et al. (2004) explored the synthesis of fluorine-containing benzo[b]furans using a process that could be adapted for similar compounds. The microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions they used could be relevant for synthesizing fluorine-substituted derivatives of the compound (Ramarao, V., Reddy, G. V., Maitraie, D., Ravikanth, S., Yadla, R., Narsaiah, B., & Rao, P. S., 2004).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-8-23-10-12)15-6-3-9-24-15/h1-10,22H,11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOSQFTLQLELI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2410810.png)
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)

![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)

![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)
![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)


![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone](/img/structure/B2410826.png)
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)
![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410832.png)